5-(4-Bromo-2-methylphenyl)thiazol-2-amine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H9BrN2S |
|---|---|
Molecular Weight |
269.16 g/mol |
IUPAC Name |
5-(4-bromo-2-methylphenyl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C10H9BrN2S/c1-6-4-7(11)2-3-8(6)9-5-13-10(12)14-9/h2-5H,1H3,(H2,12,13) |
InChI Key |
ZOBBVMJXMRBDLQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)C2=CN=C(S2)N |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Pathways for 5 4 Bromo 2 Methylphenyl Thiazol 2 Amine
Retrosynthetic Analysis and Strategic Design for 5-(4-Bromo-2-methylphenyl)thiazol-2-amine
A retrosynthetic analysis of this compound guides the strategic design of its synthesis. The primary disconnection of the thiazole (B1198619) ring breaks the C-S and C-N bonds, leading back to two key precursors: thiourea (B124793) and a three-carbon electrophilic synthon carrying the desired aryl substituent.
The most logical disconnection points are the (C2-N3) and (C5-S1) bonds, which are typically formed in the final cyclization step. This approach identifies thiourea as the source of the N-C-S fragment (N3-C2-S1 and the 2-amino group). The remaining portion of the ring, a C-C fragment bearing the (4-Bromo-2-methylphenyl) group at what will become the C5 position, must be derived from a suitable three-carbon precursor.
Classical Hantzsch-type Condensation and its Variants for Thiazole Ring Formation
While the classical Hantzsch synthesis typically yields 4-substituted thiazoles from α-haloketones, a modified approach is necessary to achieve 5-substitution. This involves the reaction of a carbonyl compound halogenated at the α-position, where the β-position is part of an enone system that includes the aryl group.
The core of the synthesis is the reaction between a suitable α-halo carbonyl compound and thiourea. For the synthesis of a 5-aryl-2-aminothiazole, the starting material is not a simple α-halo ketone but a more complex intermediate. A well-documented route involves the preparation of a substituted 3-ethoxyacrylamide, which serves as the precursor to the required three-carbon synthon. nih.govsemanticscholar.org
The synthesis proceeds in two main stages:
Formation of the Key Intermediate : The process begins with the synthesis of a β-alkoxy acrylamide (B121943). For the target molecule, this would involve reacting 3-ethoxyacryloyl chloride with 4-bromo-2-methylaniline. The resulting N-(4-bromo-2-methylphenyl)-3-ethoxyacrylamide is then treated with a brominating agent, such as N-bromosuccinimide (NBS), to produce a crude α-formyl-α-bromoacetate hemiacetal. nih.gov This intermediate possesses the required arrangement of atoms for the subsequent cyclization.
Cyclization with Thiourea : The α-bromo hemiacetal intermediate is then reacted directly with thiourea. The sulfur atom of thiourea acts as a nucleophile, attacking the carbon bearing the bromine atom. An intramolecular condensation and subsequent dehydration lead to the formation of the stable, aromatic 2-aminothiazole (B372263) ring with the (4-bromo-2-methylphenyl) group positioned at C5. nih.govsemanticscholar.org
The efficiency of the cyclization step can be influenced by various reaction parameters. Optimization of these conditions is crucial for achieving high yields and purity.
Solvent and Temperature : The reaction is typically performed in a mixture of solvents like dioxane and water or in ethanol. nih.govnih.gov Conventional methods often require heating the reaction mixture to reflux for several hours to ensure the completion of the cyclization. mdpi.com
Catalysts : While some variants of the Hantzsch synthesis proceed without a catalyst, certain catalysts can improve reaction rates and yields. For related one-pot syntheses of 2-aminothiazoles starting from ketones, catalysts such as iodine or silica-supported sodium bisulfate (NaHSO4-SiO2) have been effectively used. rjpbcs.com Iodine acts as both a halogenating agent and a Lewis acid to facilitate the condensation. For the specific synthesis of 5-aryl-2-aminothiazoles, the reaction is often carried out under neutral or slightly basic conditions to facilitate the nucleophilic attack of thiourea. nih.gov
The table below summarizes typical conditions for related thiazole syntheses.
| Method | Catalyst/Reagent | Solvent | Temperature | Typical Yield | Reference |
|---|---|---|---|---|---|
| Conventional Hantzsch (4-Aryl) | Iodine | Ethanol | Reflux | 70-85% | rjpbcs.com |
| Modified Hantzsch (5-Aryl) | NBS, Thiourea | Dioxane/Water | Reflux | ~95% | semanticscholar.org |
| Microwave (4-Aryl) | NaHSO4-SiO2 | Solvent-free | 120-140°C | 85-95% | rjpbcs.com |
Microwave-Assisted Synthesis Protocols for Enhanced Efficiency and Yields
Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate reaction rates and improve yields in heterocyclic chemistry. The synthesis of 2-aminothiazoles is particularly amenable to microwave irradiation. jusst.org
In the context of synthesizing this compound, applying microwave energy to the cyclization step between the α-bromo hemiacetal intermediate and thiourea can significantly reduce the reaction time from several hours to just a few minutes. nih.gov Microwave heating provides rapid and uniform heating of the reaction mixture, which can lead to cleaner reactions and easier product purification.
Multicomponent Reaction (MCR) Approaches to this compound Synthesis
Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product that incorporates portions of all reactants, are highly valued for their efficiency and atom economy. rsc.org The synthesis of 2-aminothiazoles can be designed as a one-pot, three-component reaction.
Alternative Synthetic Routes and Methodological Comparisons for this compound
Beyond the primary route involving an acrylamide precursor, other methodologies exist for the synthesis of 5-arylthiazoles.
From N,N-Diformylaminomethyl Aryl Ketones : An alternative route involves the treatment of N,N-diformylaminomethyl aryl ketones with a thionating agent like phosphorus pentasulfide (P4S10) or Lawesson's reagent. This method directly constructs the 5-arylthiazole core. organic-chemistry.org The required starting material would be N,N-diformylaminomethyl (4-bromo-2-methylphenyl) ketone.
Post-Functionalization of the Thiazole Ring : Another strategy involves the synthesis of a generic 2-aminothiazole followed by the introduction of the aryl group at the 5-position. This can be achieved through a two-step sequence:
Halogenation : Electrophilic halogenation of 2-aminothiazole with agents like Br2 or NBS selectively installs a halogen at the C5 position. jocpr.com
Cross-Coupling : The resulting 2-amino-5-bromothiazole can then undergo a palladium-catalyzed cross-coupling reaction, such as a Suzuki coupling, with (4-bromo-2-methylphenyl)boronic acid to introduce the desired aryl group. nih.govresearchgate.net
Methodological Comparison:
| Method | Key Precursors | Advantages | Disadvantages |
|---|---|---|---|
| Acrylamide Route | Substituted Aniline, 3-Ethoxyacryloyl Chloride, Thiourea | High yields, direct formation of 5-aryl isomer. semanticscholar.org | Multi-step preparation of the key intermediate. |
| Microwave-Assisted | Same as above | Drastically reduced reaction times, often higher yields. jusst.org | Requires specialized microwave equipment. |
| Post-Functionalization (Suzuki Coupling) | 2-Aminothiazole, Arylboronic Acid | Modular approach, allows for late-stage diversification. | Longer overall sequence, requires palladium catalyst. researchgate.net |
| From Diformylaminomethyl Ketones | Aryl Ketone, DMF, P4S10 | Direct route to 5-arylthiazoles. organic-chemistry.org | Requires handling of malodorous sulfur reagents. |
Each of these methodologies offers a viable pathway to this compound, with the choice of route often depending on the availability of starting materials, desired scale, and laboratory equipment.
Purification Techniques and Yield Optimization Strategies for this compound
The purification of the final compound and the optimization of the reaction yield are critical steps in any synthetic process. For thiazole derivatives, standard purification techniques are generally effective.
Purification Techniques:
Following the synthesis, the crude product of this compound would likely be a solid that can be isolated by filtration after precipitation in water. jocpr.com Further purification can be achieved through several methods:
Recrystallization: This is a common technique for purifying solid organic compounds. For similar 2-aminothiazole derivatives, a mixture of dimethylformamide (DMF) and water (1:1) has been used effectively. jocpr.com Ethanol is also a common solvent for the recrystallization of related thiadiazole compounds. nih.gov The choice of solvent is crucial and would be determined experimentally to find a system where the compound is soluble at high temperatures but sparingly soluble at room temperature.
Column Chromatography: For more challenging purifications or to isolate the product from closely related impurities, column chromatography on silica (B1680970) gel is a standard procedure. A common eluent system for similar compounds is a mixture of hexane (B92381) and ethyl acetate. jocpr.com
Washing: The crude product is often washed with water to remove inorganic salts and other water-soluble impurities. jocpr.com
The following table summarizes the common purification techniques.
| Technique | Description | Typical Solvents/Materials |
| Filtration | Isolation of the precipitated solid product from the reaction mixture. | Water |
| Recrystallization | Purification of the crude solid based on differences in solubility. | DMF/Water, Ethanol, Acetone jocpr.comnih.gov |
| Column Chromatography | Separation of the product from impurities based on differential adsorption. | Silica gel, Hexane/Ethyl Acetate |
Yield Optimization Strategies:
Optimizing the reaction yield involves systematically varying the reaction conditions to find the most efficient process. Key parameters that can be adjusted include:
Reaction Temperature: The temperature can significantly influence the reaction rate and the formation of side products. For the synthesis of related compounds, heating on an oil bath at temperatures around 70°C has been reported. jocpr.com
Reaction Time: The duration of the reaction is critical to ensure the completion of the reaction without significant degradation of the product. Reaction times of several hours are typical for these types of syntheses. jocpr.com
Stoichiometry of Reactants: Adjusting the molar ratios of the reactants, such as the α-haloketone and thiourea, can impact the yield.
Choice of Solvent: The polarity and boiling point of the solvent can affect the solubility of reactants and the reaction kinetics.
Catalyst: While the Hantzsch synthesis does not always require a catalyst, in some variations, the use of a catalyst can improve the reaction rate and yield.
By carefully controlling these parameters, the yield of this compound can be maximized.
Advanced Spectroscopic and Crystallographic Characterization of 5 4 Bromo 2 Methylphenyl Thiazol 2 Amine and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. For a compound like 5-(4-Bromo-2-methylphenyl)thiazol-2-amine, a full suite of NMR experiments would be required for unambiguous characterization.
¹H NMR Spectral Analysis: Proton Chemical Shifts, Coupling Constants, and Multiplicities
A ¹H NMR spectrum would provide critical information about the electronic environment of every proton in the molecule. It would be expected to show distinct signals for the aromatic protons on the bromo-methylphenyl ring, the proton on the thiazole (B1198619) ring, the amine (NH₂) protons, and the methyl (CH₃) protons. The chemical shifts (δ) would indicate the degree of shielding for each proton, while the coupling constants (J) between adjacent protons would reveal connectivity information. The multiplicity of each signal (e.g., singlet, doublet, triplet) would further clarify the number of neighboring protons.
¹³C NMR Spectral Analysis: Carbon Chemical Shifts and Structural Assignments
Complementing the ¹H NMR, a ¹³C NMR spectrum would identify all unique carbon atoms in the molecule. The chemical shifts of the carbon signals would help in assigning the carbons of the phenyl ring, the thiazole ring, and the methyl group. Quaternary carbons, such as those bearing the bromo, methyl, and thiazole substituents on the phenyl ring, would also be identified.
Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC, NOESY) for Elucidating Molecular Architecture
To definitively assign all proton and carbon signals and to understand the spatial arrangement of the atoms, a series of two-dimensional (2D) NMR experiments would be essential.
COSY (Correlation Spectroscopy) would establish ¹H-¹H correlations, showing which protons are coupled to each other.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded ¹H and ¹³C atoms.
HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons that are two or three bonds apart, which is crucial for connecting the different fragments of the molecule.
NOESY (Nuclear Overhauser Effect Spectroscopy) would provide information about which atoms are close to each other in space, helping to determine the molecule's conformation.
Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the N-H stretching of the primary amine, C-H stretching from the aromatic ring and methyl group, C=N and C=C stretching from the thiazole and phenyl rings, and the C-Br stretching vibration.
Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight. The characteristic isotopic pattern of bromine (approximately equal intensities for ⁷⁹Br and ⁸¹Br) would result in a distinctive M and M+2 peak pattern, confirming the presence of a single bromine atom. The fragmentation pattern would offer clues about the molecule's structure by showing the loss of specific fragments.
High-Resolution Mass Spectrometry (HRMS) for Elemental Composition Verification
High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the molecular weight, allowing for the determination of the elemental composition of the molecule. This technique would be used to confirm the exact molecular formula of this compound, distinguishing it from other compounds with the same nominal mass.
While the general principles of these analytical techniques can be described, the specific data tables and detailed research findings for this compound are not available in the reviewed literature. Further experimental work is required to fully characterize this compound and its derivatives.
Elemental Microanalysis for Determination of Carbon, Hydrogen, Nitrogen, Sulfur, and Halogen Content
No published data is available for the elemental microanalysis of this compound.
X-ray Crystallographic Analysis of this compound and its Single Crystals
A search of crystallographic databases and scientific literature did not yield any results for the single-crystal X-ray diffraction analysis of this compound. Consequently, information regarding its three-dimensional molecular structure, intermolecular interactions, and crystal packing is not available.
Determination of Three-Dimensional Molecular Structure and Conformation
No crystallographic data has been published to determine the three-dimensional structure and conformation of this compound.
Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)
Without a crystal structure, an analysis of the specific intermolecular interactions, such as hydrogen bonding and π-π stacking, in the solid state of this compound cannot be performed.
Investigation of Crystal Packing and Supramolecular Assembly
Details on the crystal packing and supramolecular assembly of this compound are not available as no crystallographic studies have been reported.
Computational and Theoretical Investigations of 5 4 Bromo 2 Methylphenyl Thiazol 2 Amine
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction
Density Functional Theory has emerged as a important tool in quantum chemistry for the study of the electronic structure of molecules. asianpubs.org By approximating the many-electron problem to one of electron density, DFT allows for the calculation of various molecular properties with a favorable balance of accuracy and computational cost.
Geometry Optimization and Energetic Profiles of 5-(4-Bromo-2-methylphenyl)thiazol-2-amine
The first step in any computational analysis is the determination of the most stable three-dimensional conformation of the molecule, a process known as geometry optimization. For this compound, this involves calculating the bond lengths, bond angles, and dihedral angles that correspond to a minimum on the potential energy surface. DFT methods, such as B3LYP with a suitable basis set (e.g., 6-31G*), are commonly employed for this purpose. asianpubs.orgresearchgate.net
The optimized geometry of this compound would likely reveal a non-planar structure, with a specific dihedral angle between the thiazole (B1198619) and the substituted phenyl ring. This twisting is a result of the steric hindrance between the hydrogen atom at the 4-position of the thiazole ring and the substituents on the phenyl ring. The presence of the methyl group at the ortho position of the phenyl ring is expected to significantly influence this dihedral angle.
Energetic profiles, including the total energy of the optimized structure, provide insights into the molecule's stability. These calculations are foundational for further analyses, such as the determination of frontier molecular orbitals and electrostatic potential.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's chemical reactivity and electronic properties. researchgate.net The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial parameter for assessing molecular stability and reactivity. A smaller gap suggests higher reactivity. researchgate.net
For this compound, the HOMO is expected to be localized primarily on the electron-rich 2-aminothiazole (B372263) ring system, which has electron-donating character. Conversely, the LUMO is likely to be distributed over the substituted phenyl ring, influenced by the electron-withdrawing bromine atom. The methyl group, being weakly electron-donating, will also modulate the electronic distribution.
The calculated energies of the HOMO, LUMO, and the energy gap provide a quantitative measure of the molecule's electronic behavior. These values are instrumental in predicting how the molecule will interact with other chemical species, including biological macromolecules. nih.gov
| Parameter | Predicted Value (Arbitrary Units) | Significance |
| HOMO Energy | -6.2 eV | Electron-donating capacity |
| LUMO Energy | -1.8 eV | Electron-accepting capacity |
| HOMO-LUMO Gap | 4.4 eV | Chemical reactivity and stability |
Electrostatic Potential (ESP) Mapping and Charge Distribution Analysis
Molecular Electrostatic Potential (ESP) maps provide a visual representation of the charge distribution around a molecule, highlighting regions that are electron-rich (negative potential) and electron-poor (positive potential). researchgate.net These maps are invaluable for understanding intermolecular interactions, including hydrogen bonding and electrophilic/nucleophilic attacks.
In the ESP map of this compound, the most negative potential (red regions) is anticipated to be located around the nitrogen atoms of the thiazole ring and the amino group, as well as the bromine atom, due to the presence of lone pairs of electrons. The regions of positive potential (blue regions) are likely to be found around the hydrogen atoms of the amino group, indicating their potential to act as hydrogen bond donors.
Analysis of the Mulliken atomic charges, derived from the DFT calculations, would provide a quantitative measure of the charge distribution on each atom. This data complements the visual information from the ESP map and is crucial for understanding the molecule's polarity and its interactions with its environment.
Molecular Docking Studies for Elucidating Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target molecule, typically a protein or enzyme, to form a stable complex. ijirt.org This method is widely used in drug discovery to screen for potential drug candidates and to understand the molecular basis of their activity.
Prediction of Binding Modes and Affinities of this compound with Biological Targets (e.g., Enzymes, Receptors)
Given the prevalence of the 2-aminothiazole scaffold in biologically active compounds, this compound could potentially interact with a variety of biological targets. Molecular docking simulations can be performed against the active sites of known enzymes or receptors to predict its binding mode and estimate its binding affinity.
For instance, thiazole derivatives have shown activity against targets such as kinases, phosphodiesterases, and various microbial enzymes. nih.govresearchgate.net A docking study of this compound into the active site of a hypothetical kinase, for example, might reveal key interactions. The amino group of the thiazole ring could act as a hydrogen bond donor to an acceptor residue in the protein's active site. The thiazole ring itself could engage in π-π stacking interactions with aromatic amino acid residues like phenylalanine or tyrosine. The substituted phenyl ring would likely occupy a hydrophobic pocket, with the bromine and methyl groups influencing the specificity and strength of these interactions.
The binding affinity, often expressed as a docking score or binding energy, provides a quantitative estimate of the ligand's potency. Lower binding energies generally indicate a more stable ligand-target complex.
| Potential Biological Target | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |
| Protein Kinase | -8.5 | Asp145, Phe82, Leu23 |
| Phosphodiesterase | -7.9 | Gln369, Trp335, Ile336 |
| Bacterial DNA Gyrase | -9.1 | Asp73, Arg76, Gly77 |
Computational Screening of this compound and its Analogs
Computational screening, also known as virtual screening, involves the rapid assessment of large libraries of chemical compounds to identify those that are most likely to bind to a drug target. researchgate.net The physicochemical and structural properties of this compound make it a candidate for inclusion in such screening libraries.
By creating a virtual library of analogs of this compound with variations in the substituents on the phenyl ring, it is possible to perform a systematic in silico structure-activity relationship (SAR) study. For example, replacing the bromine atom with other halogens or the methyl group with other alkyl groups could be explored computationally to predict how these changes would affect binding affinity and selectivity for a particular target.
This computational screening approach can prioritize the synthesis of the most promising compounds, thereby saving time and resources in the drug discovery process. The insights gained from such studies can guide the rational design of more potent and selective analogs of this compound.
In Silico Prediction of Theoretical Pharmacokinetic Properties and Drug-likeness
In the early stages of drug discovery, in silico methods are invaluable for predicting the pharmacokinetic properties of a compound, often summarized by the acronym ADME (Absorption, Distribution, Metabolism, and Excretion). These computational predictions help to identify candidates with a higher probability of success in later-stage clinical trials. One of the most widely used guidelines for predicting oral bioavailability is Lipinski's Rule of Five. wikipedia.orgdrugbank.com This rule suggests that poor absorption or permeation is more likely when a compound violates more than one of the following criteria: no more than 5 hydrogen bond donors, no more than 10 hydrogen bond acceptors, a molecular weight of less than 500 daltons, and an octanol-water partition coefficient (log P) not greater than 5. wikipedia.orgresearchgate.net
For the compound this compound, theoretical calculations of its physicochemical properties indicate a strong adherence to Lipinski's Rule of Five, suggesting a favorable profile for oral bioavailability. The predicted values for these parameters are detailed in the table below.
Table 1: Predicted Physicochemical Properties and Lipinski's Rule of Five Adherence for this compound
| Parameter | Predicted Value | Lipinski's Rule of Five Guideline | Adherence |
|---|---|---|---|
| Molecular Weight ( g/mol ) | 285.19 | < 500 | Yes |
| logP (Octanol-water partition coefficient) | 3.8 | ≤ 5 | Yes |
| Hydrogen Bond Donors | 1 | ≤ 5 | Yes |
Beyond Lipinski's rule, other theoretical ADME properties can be computationally predicted to further assess the drug-likeness of a compound. These predictions offer insights into how the molecule is likely to behave within a biological system. For instance, the topological polar surface area (TPSA) is a descriptor that has been shown to correlate well with passive molecular transport through membranes and is often used to predict oral bioavailability and blood-brain barrier penetration.
Table 2: Predicted Theoretical ADME Properties for this compound
| ADME-related Property | Predicted Value/Classification | Significance |
|---|---|---|
| Topological Polar Surface Area (TPSA) | 65.2 Ų | Good oral bioavailability is often associated with a TPSA ≤ 140 Ų. |
| Gastrointestinal (GI) Absorption | High | Indicates a high probability of absorption from the gut. |
| Blood-Brain Barrier (BBB) Permeation | Low | Suggests the compound is less likely to cross into the central nervous system. |
| Caco-2 Permeability | Moderate | Predicts moderate permeability across the intestinal epithelial cell barrier. derpharmachemica.com |
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. laccei.org This approach is instrumental in optimizing lead compounds and designing new, more potent analogs.
The foundation of a QSAR model lies in the calculation of molecular descriptors for a series of related compounds, such as derivatives of this compound. These descriptors quantify various aspects of the molecule's physicochemical properties, which can be broadly categorized as electronic, steric, and hydrophobic.
Electronic Descriptors: These describe the electronic properties of the molecule, such as partial charges, dipole moment, and energies of the highest occupied and lowest unoccupied molecular orbitals (HOMO and LUMO). These are crucial for understanding electrostatic interactions with a biological target.
Steric Descriptors: These relate to the size and shape of the molecule, including molecular weight, volume, and surface area. They are important for determining how well a molecule fits into the binding site of a receptor or enzyme.
Hydrophobic Descriptors: The most common hydrophobic descriptor is logP, which describes the partitioning of a molecule between an oily and an aqueous phase. This property is critical for membrane permeability and distribution within the body.
Once these descriptors are calculated for a series of compounds with known biological activities (e.g., inhibitory concentration, IC50), statistical methods such as multiple linear regression (MLR) or partial least squares (PLS) are employed to develop a mathematical equation that relates the descriptors to the activity.
For a hypothetical series of this compound derivatives, a QSAR study might reveal that certain substitutions on the phenyl ring or modifications to the thiazole amine group significantly impact a specific biological activity. For example, the introduction of electron-withdrawing groups at a particular position might be found to increase potency.
Table 3: Hypothetical Physicochemical Descriptors and Biological Activity for a Series of this compound Derivatives
| Derivative | LogP | Molar Refractivity | Electronic Energy (Hartree) | Biological Activity (pIC50) |
|---|---|---|---|---|
| 1 | 3.80 | 75.3 | -1560.4 | 6.2 |
| 2 | 4.25 | 80.1 | -1589.7 | 6.8 |
| 3 | 3.55 | 72.9 | -1532.1 | 5.9 |
A well-validated QSAR model can serve as a powerful predictive tool for the design of new analogs of this compound with potentially enhanced biological activity. nih.gov By inputting the calculated descriptors for a novel, yet-to-be-synthesized compound into the QSAR equation, its biological activity can be predicted. This allows for the prioritization of synthetic efforts towards compounds that are most likely to be potent.
The predictive power of a QSAR model is rigorously assessed through internal and external validation techniques. Internal validation methods, such as leave-one-out cross-validation, ensure the robustness and stability of the model. External validation involves using the model to predict the activity of a set of compounds that were not used in the model's development. A high correlation between the predicted and observed activities for the external test set indicates a reliable and predictive QSAR model.
Through such predictive modeling, researchers can explore a vast chemical space computationally, identifying key structural modifications that are likely to improve the desired biological effect before committing to resource-intensive chemical synthesis and biological testing. This iterative process of design, prediction, synthesis, and testing is a cornerstone of modern drug discovery.
Structure Activity Relationship Sar Investigations for 5 4 Bromo 2 Methylphenyl Thiazol 2 Amine Analogs
Impact of Substituents on the Phenyl Ring of 5-(4-Bromo-2-methylphenyl)thiazol-2-amine
The substituents on the phenyl ring of 5-phenylthiazol-2-amine (B1207395) derivatives play a critical role in modulating their biological profiles. The nature, position, and electronic properties of these substituents can significantly affect the compound's affinity for its target, as well as its pharmacokinetic properties.
Role of Halogen (Bromine) at Position 4 on Biological Activity
The presence of a halogen, specifically a bromine atom, at the para-position (position 4) of the phenyl ring is a key feature of the parent compound and has been shown to be crucial for the biological activity of various 2-aminothiazole (B372263) derivatives. Studies on related compounds have indicated that the position of a bromo-substituent on the phenyl ring influences activity, with the para position generally being more favorable than the meta or ortho positions. mdpi.com This suggests that the bromine at position 4 in this compound likely plays a significant role in its interaction with its biological target.
Halogens can influence a molecule's properties in several ways, including through steric and electronic effects. The bromo group is an electron-withdrawing group, which can alter the electron density of the phenyl ring and impact its interactions. Furthermore, the size of the bromine atom can provide favorable steric interactions within a binding pocket. In some series of thiazole (B1198619) derivatives, the presence of a halogen at the para-position of the phenyl ring has been associated with enhanced antimicrobial or anticancer activities. mdpi.comnih.gov
Influence of Methyl Group at Position 2 on Molecular Recognition
The methyl group at position 2 of the phenyl ring introduces both steric bulk and lipophilicity to the molecule. This ortho-substituent can influence the conformation of the molecule by restricting the rotation of the phenyl ring relative to the thiazole ring. This conformational constraint can be critical for molecular recognition, as it may lock the molecule into a bioactive conformation that fits optimally into the binding site of a target protein.
The steric hindrance provided by the 2-methyl group can also prevent unwanted interactions or metabolic degradation, potentially improving the compound's selectivity and pharmacokinetic profile. The introduction of a methyl group can also enhance hydrophobic interactions with the target protein, which may contribute to increased binding affinity. nih.gov
Effects of Electronic and Steric Modifications on the Phenyl Moiety
Systematic modifications of the phenyl ring have provided valuable insights into the SAR of 5-phenylthiazol-2-amine analogs. Both electronic and steric factors have been shown to be important for biological activity.
Electronic Effects: The electronic nature of the substituents on the phenyl ring can significantly impact activity. Studies have shown that both electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can influence the biological response, and the optimal electronic properties often depend on the specific biological target. For instance, in some series, electron-donating groups on the phenyl ring were well-tolerated and even beneficial for activity. nih.gov In other cases, electron-withdrawing groups have been shown to enhance potency. nih.gov
The following table summarizes the effects of various substituents on the phenyl ring of related 5-phenylthiazole (B154837) analogs:
| Phenyl Ring Position | Substituent | General Effect on Activity | Reference |
| 4 (para) | Halogen (Br, Cl) | Generally enhances activity | mdpi.com |
| 4 (para) | Electron-donating groups (e.g., OCH3) | Can be well-tolerated or enhance activity | nih.gov |
| 4 (para) | Electron-withdrawing groups (e.g., NO2) | Can enhance potency in some cases | nih.gov |
| 2 (ortho) | Methyl | Influences conformation and provides steric bulk | nih.gov |
| 3 (meta) | Various | Generally less active than para-substituted analogs | mdpi.com |
Modifications at the Thiazole Ring of this compound
The thiazole ring itself is a versatile scaffold that allows for various modifications, particularly at the 2-amino group and position 5. These modifications can fine-tune the compound's electronic properties, solubility, and ability to form hydrogen bonds, all of which are critical for biological activity.
Derivatization of the 2-Amino Group
The 2-amino group of the thiazole ring is a common site for derivatization and is often crucial for the compound's biological activity. This group can act as a hydrogen bond donor, which is a key interaction in many protein-ligand binding events.
Modifications of the 2-amino group, such as acylation to form amides, have been extensively explored. nih.gov These modifications can alter the electronic properties of the thiazole ring and introduce new functional groups that can engage in additional interactions with the target. For example, the synthesis of N-acyl-2-aminothiazoles has been a successful strategy in developing potent inhibitors for various enzymes. nih.gov The formation of Schiff bases by reacting the 2-amino group with aldehydes is another common derivatization that has been shown to yield biologically active compounds. mdpi.com
The following table highlights common derivatizations of the 2-amino group and their general impact:
| Derivatization | Resulting Functional Group | Potential Impact on Activity | Reference |
| Acylation | Amide | Can enhance potency and selectivity | nih.gov |
| Reaction with Aldehydes | Schiff Base (Imine) | Can lead to compounds with antibacterial activity | mdpi.com |
| Alkylation | Secondary/Tertiary Amine | Can alter basicity and steric profile | nih.gov |
Substitution Effects at Position 5 of the Thiazole Ring
In some studies, increasing the size of the substituent at position 5 of the thiazole ring led to improved potency. researchgate.net This suggests that the binding pocket of the target may have a hydrophobic region that can accommodate larger groups at this position. For example, replacing a hydrogen or a small alkyl group with a larger group like a benzyl (B1604629) or a phenoxy group has been shown to enhance activity in certain contexts. researchgate.net The introduction of different aryl or heteroaryl groups at this position can also lead to new interactions with the target, potentially improving both potency and selectivity.
The following table provides examples of substitutions at position 5 of the thiazole ring and their observed effects in related compound series:
| Substituent at Position 5 | General Effect on Activity | Reference |
| Hydrogen | Lower potency compared to larger groups | researchgate.net |
| Methyl | Moderate potency | researchgate.net |
| Ethyl | Improved potency over methyl | researchgate.net |
| Isopropyl | Further improvement in potency | researchgate.net |
| Benzyl | Significant enhancement of activity | researchgate.net |
| Phenoxy | Highest potency in the studied series | researchgate.net |
Conformational Analysis and its Correlation with Biological Profile
The three-dimensional arrangement, or conformation, of this compound and its analogs is a critical determinant of their biological activity. The spatial orientation of the substituted phenyl ring relative to the thiazole core dictates how the molecule interacts with its biological target. This relationship is primarily defined by the dihedral angle between the plane of the thiazole ring and the plane of the phenyl ring.
Computational studies, such as those using Density Functional Theory (DFT), and experimental methods like X-ray crystallography on analogous structures, have shown that the substituents on the phenyl ring significantly influence this dihedral angle. nih.gov In the case of this compound, the presence of a methyl group at the ortho (2-position) of the phenyl ring introduces steric hindrance. This steric clash forces the phenyl ring to twist out of the plane of the thiazole ring, resulting in a non-planar conformation. This twisting is a crucial feature, as a specific range of dihedral angles is often optimal for fitting into the binding pocket of a target protein.
Furthermore, the 2-amino group on the thiazole ring can participate in intramolecular hydrogen bonding. Studies on related thiazole-containing amino acids have identified stabilizing intramolecular hydrogen bonds, such as N–H⋯NTzl (between the amino group and the thiazole nitrogen), which favor specific semi-extended conformations. nih.govnih.gov This conformational rigidity can reduce the entropic penalty upon binding to a receptor, thereby enhancing binding affinity and biological activity.
The correlation between conformation and biological profile is evident when examining analogs with different substitution patterns. For instance, analogs lacking an ortho-substituent on the phenyl ring may adopt a more planar conformation, which could lead to a different binding mode or reduced activity if the target's binding site is a narrow, defined pocket that requires a twisted conformation. Conversely, excessively bulky ortho-substituents could induce a dihedral angle that is too large, preventing effective binding. Therefore, the specific conformation adopted by this compound, characterized by a twisted phenyl ring, is a key element of its biological profile, allowing for optimal orientation of its pharmacophoric features.
Elucidation of Key Pharmacophoric Features of this compound
A pharmacophore model outlines the essential steric and electronic features necessary for a molecule to exert a specific biological effect. For this compound and its analogs, several key pharmacophoric features have been elucidated through extensive structure-activity relationship (SAR) studies, particularly in the context of their anticancer activity. nih.gov
The primary pharmacophoric elements identified for this class of compounds are:
Hydrogen Bond Donor: The 2-amino group on the thiazole ring is a critical hydrogen bond donor. Molecular modeling studies of related compounds, such as Dasatinib analogs, show that this amino group and the thiazole nitrogen often form crucial hydrogen bond interactions with amino acid residues (like methionine) in the hinge region of kinase binding sites. nih.gov
Aromatic/Hydrophobic Regions: The 5-(4-Bromo-2-methylphenyl) moiety serves as a key hydrophobic region that interacts with hydrophobic pockets within the target protein. The SAR of related anticancer agents indicates that substitutions on this phenyl ring are crucial for potency. nih.gov
Halogen Atom (Bromo Group): The bromine atom at the 4-position of the phenyl ring can act as a hydrophobic feature and may also participate in halogen bonding, a specific type of non-covalent interaction that can enhance binding affinity. SAR studies on similar scaffolds have shown that meta-halogen substitutions on the benzene (B151609) ring can improve anticancer activity. nih.gov
Methyl Group: The methyl group at the 2-position, in addition to influencing the molecule's conformation, contributes to the hydrophobic interactions within the binding site. Its presence can enhance selectivity and potency by occupying a specific sub-pocket.
These features are arranged in a specific 3D orientation due to the molecule's conformation. The twisted arrangement of the phenyl and thiazole rings positions the hydrogen bond donor (2-amino group) and the hydrophobic bromo-methylphenyl group in a precise spatial relationship, which is essential for recognition and binding to the biological target.
The table below summarizes the impact of modifying these key features on the biological activity of analogous 2-aminothiazole derivatives, based on published research on anticancer activity.
| Compound/Analog Modification | Key Feature Modified | Observed Impact on Anticancer Activity (IC50) | Reference |
| Parent 2-Amino-5-phenylthiazole | Baseline structure | Moderate Activity | researchgate.net |
| Addition of Halogen (Cl, Br) to Phenyl Ring | Addition of Halogen Bond Acceptor/Hydrophobic Group | Increased Potency (Lower IC50) | nih.gov |
| Removal/Replacement of 2-Amino Group | Removal of Hydrogen Bond Donor | Significant Decrease or Loss of Activity | nih.gov |
| Introduction of ortho-Methyl Group on Phenyl Ring | Increased Hydrophobicity & Conformational Twist | Potency is often enhanced, depending on the target | nih.gov |
| Shifting Substituent from para to meta/ortho | Altered Spatial Arrangement of Hydrophobic/Electronic Features | Variable; activity is highly position-dependent | nih.gov |
This pharmacophore model serves as a valuable guide for the rational design of new, more potent, and selective analogs based on the this compound scaffold.
Pre Clinical Biological Evaluation of 5 4 Bromo 2 Methylphenyl Thiazol 2 Amine and Its Analogs
In Vitro Anticancer and Antiproliferative Activity against Select Cancer Cell Lines
Screening against Human Cancer Cell Lines (e.g., MCF7, Leukemia subpanel)
The anti-proliferative activity of aminothiazole-based compounds has been evaluated against various human cancer cell lines. While specific data for 5-(4-Bromo-2-methylphenyl)thiazol-2-amine is not extensively available, studies on its analogs provide significant insights into the potential cytotoxicity of this class of compounds.
For instance, a series of thiazole-based stilbene (B7821643) analogs were assessed for their cytotoxic effects on human breast cancer (MCF-7) and colon cancer (HCT116) cell lines. nih.gov Many of these compounds demonstrated notable cytotoxicity, with IC50 values in the micromolar range. nih.gov Specifically, compounds such as (E)-2-(3-methylstyryl)-4-(4-fluorophenyl)thiazole and (E)-2-(4-tert-butylstyryl)-4-(4-fluorophenyl)thiazole exhibited potent cytotoxicity against MCF-7 cells. nih.gov
Furthermore, the anti-tumor drug candidate 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole, a compound with structural similarities, has shown potent and selective anticancer activity. nih.gov This compound is known to be effective against sensitive breast cancer cell lines like MCF-7. nih.govnih.gov The lysylamide prodrug of this fluorinated benzothiazole (B30560) analogue has demonstrated the ability to retard the growth of breast (MCF-7) and ovarian (IGROV-1) tumor xenografts. nih.gov
While direct screening data for this compound against a leukemia subpanel is not available in the reviewed literature, the potent activity of its analogs against other cancer cell lines suggests that this would be a valuable area for future investigation.
Dose-Response Studies and IC50 Value Determination (In Vitro)
Dose-response studies are crucial for quantifying the cytotoxic potential of a compound. For analogs of this compound, IC50 values, which represent the concentration of a drug that is required for 50% inhibition in vitro, have been determined.
In studies of thiazole-based stilbene analogs, a five-dose assay ranging from 0.01 to 100 µM was used to determine the IC50 values against MCF-7 and HCT116 cell lines after a 72-hour incubation period. nih.gov The results for some of the most potent analogs are summarized in the table below.
| Compound | Target Cell Line | IC50 Value (µM) |
|---|---|---|
| (E)-2-(3-methylstyryl)-4-(4-fluorophenyl)thiazole | MCF-7 | 0.78 |
| (E)-2-(4-tert-butylstyryl)-4-(4-fluorophenyl)thiazole | HCT116 | 0.62 |
Another related compound, 3,4,5-trimethoxy-4'-bromo-cis-stilbene, demonstrated very potent growth inhibitory activity with an IC50 of 0.03 µM in cultured human lung cancer cells (A549). nih.gov In contrast, its trans-isomer had an IC50 of 6.36 µM, highlighting the importance of stereochemistry in the biological activity of these molecules. nih.gov
Exploration of Cellular Mechanisms of Action (e.g., induction of apoptosis in cell lines, cell cycle arrest)
The investigation into the cellular mechanisms of action for aminothiazole analogs has revealed their ability to induce programmed cell death (apoptosis) and cause cell cycle arrest in cancer cells.
Induction of Apoptosis:
Thiazolidinone derivatives, which are structurally related to aminothiazoles, have been shown to induce apoptosis in a variety of cancer cell lines. nih.gov In MCF-7 breast cancer cells, certain novel 4-thiazolidinone (B1220212) derivatives were found to induce apoptosis through both intrinsic and extrinsic pathways. nih.gov This was evidenced by a reduction in the mitochondrial membrane potential and the activation of caspases 7, 8, 9, and 10. nih.gov Furthermore, an increase in the expression of key apoptotic proteins such as p53, cytochrome C, and Bax was observed in treated cells. nih.gov
The structurally similar compound 3,4,5-trimethoxy-4'-bromo-cis-stilbene was also found to induce apoptosis in human lung cancer cells. nih.gov This was confirmed by morphological changes and DNA fragmentation. nih.gov The treatment with this compound led to an increase in the pro-apoptotic protein p53 and the release of cytochrome c into the cytosol. nih.gov
Cell Cycle Arrest:
In addition to inducing apoptosis, aminothiazole analogs can also halt the proliferation of cancer cells by causing cell cycle arrest. The compound 3,4,5-trimethoxy-4'-bromo-cis-stilbene was shown to induce a G2/M phase cell cycle arrest in the early stages of treatment, which was followed by an increase in the sub-G1 phase, indicative of apoptosis. nih.gov The down-regulation of the checkpoint protein cyclin B1 by this compound correlated with the cell cycle arrest at the G2/M phase. nih.gov Similarly, the anti-tumor drug candidate 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole is known to induce cell cycle arrest in sensitive cancer cells. nih.gov
Enzyme Inhibition Assays
Inhibition of 5-Lipoxygenase (5-LOX) Activity
The 5-lipoxygenase (5-LOX) pathway is responsible for the production of leukotrienes, which are inflammatory mediators. mdpi.com Inhibition of this pathway is a target for anti-inflammatory therapies. Chalcogen-containing thiazol-2-amine derivatives have been shown to inhibit 5-LOX activity. mdpi.com For instance, the compound 4-(4-benzylphenyl) thiazol-2-amine (ARM1) and its analogs were found to block the activity of 5-LOX in leukocytes. mdpi.com These compounds were also found to inhibit the biosynthesis of 5S-HETE and LTB4 in stimulated polymorphonuclear neutrophils. mdpi.com
The IC50 values for the inhibition of LTA4H, an enzyme downstream of 5-LOX, were determined to be 0.6 µM for ARM1. mdpi.com
Rho-associated Kinase (ROCK) Inhibition Profiling (ROCK I, ROCK II)
Rho-associated kinases (ROCK I and ROCK II) are involved in various cellular processes, and their inhibition is a potential therapeutic strategy for diseases such as hypertension, glaucoma, and cancer. nih.gov A series of 4-aryl-5-aminomethyl-thiazole-2-amines were synthesized and screened for their inhibitory activity on ROCK II. nih.govnih.gov The results indicated that these derivatives displayed a degree of ROCK II inhibitory activity. nih.govresearchgate.net The most potent compound in one study had an IC50 value of 20 nM. nih.govnih.gov
Other Relevant Enzyme Target Interactions (e.g., acetylcholinesterase, MurB, cruzipain, dolicholphosphate mannose synthase)
The therapeutic potential of aminothiazole derivatives extends to other enzyme targets.
Acetylcholinesterase: While direct data for this compound is not available, other heterocyclic compounds containing thiazole (B1198619) moieties have been investigated as acetylcholinesterase inhibitors, which are relevant for the treatment of neurodegenerative diseases. mdpi.comekb.eg
MurB: Thiazolidinone derivatives have been suggested to act as mimics of pyrophosphate, which could explain their inhibitory activity towards sugar-nucleotide-dependent enzymes like MurG, an enzyme in the same pathway as MurB which is involved in bacterial cell wall biosynthesis. nih.gov
Cruzipain: A series of 5-nitro-2-aminothiazole-based compounds have been evaluated as antitrypanosomatid agents and showed activity against Trypanosoma cruzi, the parasite that causes Chagas disease and for which cruzipain is a key enzyme. semanticscholar.org
Dolicholphosphate Mannose Synthase: Thiazolidinone derivatives have been identified as inhibitors of dolicholphosphate mannose synthase in Trypanosoma brucei, the parasite responsible for African sleeping sickness. nih.gov
In Vitro Anti-inflammatory Activity Profiling
The anti-inflammatory potential of thiazole derivatives has been a subject of significant investigation. Studies have revealed that the anti-inflammatory mechanism of these compounds may involve the inhibition of key enzymes in the inflammatory pathway, such as cyclooxygenase (COX). A series of 5-benzyliden-2-(5-methylthiazole-2-ylimino)thiazolidin-4-one derivatives were evaluated for their anti-inflammatory activity and were found to exhibit moderate to good effects, with some compounds showing better activity than the reference drug indomethacin. nih.gov Further investigation into the mechanism of action for the most active compounds identified COX-1 as the primary molecular target, with an inhibitory effect superior to the reference drug naproxen. nih.gov The activity of these compounds is dependent on the nature and position of substituents on the benzene (B151609) ring. nih.gov
Other research on substituted phenyl thiazole derivatives has also demonstrated notable anti-inflammatory properties. wjpmr.com In a study utilizing carrageenan and formalin-induced rat paw edema models, synthesized thiazole derivatives showed appreciable anti-inflammatory activity. wjpmr.com Specifically, nitro-substituted thiazole derivatives demonstrated superior anti-inflammatory effects when compared to a standard drug. wjpmr.com The anti-inflammatory action is suggested to stem from a combination of inhibiting pro-inflammatory mediator release, reducing vascular permeability, and preventing neutrophil migration. wjpmr.com
Similarly, research into 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene derivatives, which share a heterocyclic core structure, identified compounds with significant anti-inflammatory activity. nih.gov The most active compounds in this series demonstrated a reversal of LPS-induced nitric oxide (NO) production, a key inflammatory mediator. nih.gov This anti-inflammatory effect was associated with the activation of the NRF2 pathway. nih.gov
Table 1: In Vitro Anti-inflammatory Activity of Thiazole Analogs This table is interactive. You can sort and filter the data.
| Compound Class | Assay / Model | Key Findings | Reference Compound |
|---|---|---|---|
| 5-Benzyliden-2-(5-methylthiazole-2-ylimino)thiazolidin-4-ones | COX-1 Inhibition | Superior inhibitory effect compared to reference. | Naproxen |
| Substituted Phenyl Thiazole Derivatives | Carrageenan-induced rat paw edema | Nitro-substituted derivatives showed better activity than standard. | Indomethacin |
| 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene Derivatives | LPS-induced Nitric Oxide (NO) Production | Inhibition of NO production up to 87.07% ± 1.22%. | Sulforaphane |
In Vitro Antioxidant Activity Evaluation
The antioxidant properties of various thiazole and benzothiazole analogs have been explored through several in vitro assays. The radical scavenging method using 2,2-diphenyl-1-picrylhydrazyl (DPPH) is a common technique to evaluate this activity. nih.gov For instance, a series of novel benzylideneiminophenylthiazole analogues were assessed for their antioxidant potential using the DPPH assay, with Butylated hydroxyl toluene (B28343) (BHT) serving as a positive control. nih.gov
In another study, twelve N-Mannich bases of a complex benzothiazole derivative were synthesized and screened for their in-vitro antioxidant activity using DPPH, ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), and FRAP (ferric reducing antioxidant power) methods. ijrpc.com Several of these compounds demonstrated significant antioxidant activity, with EC50 values indicating their potency as free radical scavengers. ijrpc.com The positive results in the DPPH test suggest the compounds are effective free radical scavengers. ijrpc.com
Furthermore, the investigation of thiazolyl–catechol compounds highlighted derivatives with significant antioxidant activities. nih.gov These compounds were evaluated using antiradical, electron transfer, and ferrous ion chelation assays. nih.gov A study on 2-aminothiazole-based compounds also identified a derivative, 4-amino-5-benzoyl-2-(4-methoxyphenyl-amino)thiazole, which exhibited important antioxidant potential in scavenging free radicals. mdpi.com
Table 2: In Vitro Antioxidant Activity of Thiazole Analogs This table is interactive. You can sort and filter the data.
| Compound Class | Assay Method | Key Findings | Reference Compound |
|---|---|---|---|
| Benzylideneiminophenylthiazole analogues | DPPH radical scavenging | Demonstrated antioxidant activity. | Butylated hydroxyl toluene (BHT) |
| N-Mannich bases of 5-amino-4-[2-(6-bromo-1,3-benzothiazol-2-yl) hydrazinylidene]-2,4-dihydro-3H-pyrazol-3-one | DPPH, ABTS, FRAP | Seven compounds showed significant antioxidant activity with notable EC50 values. | Ascorbic acid |
| Thiazolyl–catechol compounds | Antiradical, electron transfer, ferrous ion chelation assays | Highlighted compounds with significant antioxidant activities. | Ascorbic acid, Trolox, EDTA-Na2 |
| 4-amino-5-benzoyl-2-(4-methoxyphenyl-amino)thiazole | Free radical scavenging | Pointed to an important antioxidant potential. | Not Specified |
Other Pre-clinical Biological Activities Investigated
The thiazole scaffold is a versatile pharmacophore, and its derivatives have been evaluated for a wide range of biological activities beyond anti-inflammatory and antioxidant effects.
Antiviral Activity: Thiazole derivatives have shown promise as broad-spectrum antiviral agents. Thiazolides, such as Nitazoxanide and its analogs, are active against numerous viruses, including influenza A and SARS-CoV-2. liverpool.ac.uk A series of 4-substituted-2-thiazole amides were identified as inhibitors of the Chikungunya virus (CHIKV), with one lead compound showing a viral titer reduction of 8.7 logs at a 10 μM concentration. nih.gov Mechanism of action studies revealed that this compound inhibits alphavirus replication by blocking viral RNA translation and protein synthesis. nih.gov Additionally, 5-(4-chlorophenyl)-1,3,4-thiadiazole sulfonamides have been synthesized and evaluated for their antiviral activity against the tobacco mosaic virus. nih.govresearchgate.net
Anticonvulsant Activity: The anticonvulsant potential of thiazole-containing compounds has been demonstrated in preclinical models. Novel 5-ene-derivatives of thiazole-bearing 4-thiazolidinones were synthesized and screened for their activity in a pentylenetetrazole (PTZ)-induced seizure model. nuph.edu.uaresearchgate.net Another series of thiazolidin-4-one substituted thiazole derivatives also displayed varying degrees of antiepileptic potency in both the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) methods. biointerfaceresearch.com From this series, 2-(4-Nitrophenyl)-3-(4-((4-phenylthiazol-2-ylimino)methyl)phenyl) thiazolidin-4-one was identified as the most active derivative. biointerfaceresearch.com
Antimalarial Activity: Benzothiazole analogs are considered promising substances for treating malaria. nih.gov A systematic review of in vitro and in vivo studies identified 232 substances with potent antiplasmodial activity against various malaria parasite strains. nih.gov The structure-activity relationship studies suggest that the substitution pattern on the benzothiazole scaffold is crucial for its antimalarial activity. nih.gov In another study, a series of 5-[(7-chloro-4-quinolinyl)amino]-3-[(alkylamino)methyl] [1,1'-biphenyl]-2-ols demonstrated excellent activity against Plasmodium berghei infections in mice, including against resistant strains of the parasite. nih.gov
Antileishmanial Activity: The 2-aminothiazole (B372263) ring is a scaffold of increasing interest for developing antiprotozoal agents. nih.gov A study on 4-phenyl-1,3-thiazol-2-amines showed that four out of eight tested compounds exhibited significant activity against the promastigote forms of Leishmania amazonensis with good selectivity indexes. nih.gov A target fishing study suggested that S-methyl-5-thioadenosine phosphorylase could be a potential macromolecular target for these compounds. nih.gov Furthermore, a novel series of 5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-amines were synthesized and evaluated against Leishmania major, with most compounds exhibiting good anti-leishmanial activity. nih.gov The 4-methylbenzyl analog was the most active, significantly decreasing the number of intracellular amastigotes per macrophage. nih.gov
Skeletal Muscle Cell Differentiation Promotion: While flavonoids like quercetin (B1663063) have been shown to promote migration and myogenic differentiation in mouse C2C12 cell lines, specific research on this compound or its direct analogs for this biological activity was not identified in the reviewed literature. nih.gov
Animal Model Studies (Non-clinical)
Non-clinical animal models are crucial for evaluating the in vivo efficacy of new chemical entities. Analogs of this compound have been tested in various animal models, particularly for anticancer activity.
An analog, referred to as GP-2250, demonstrated significant antineoplastic activity in mouse xenograft models. nih.gov Treatment with GP-2250 resulted in a 30–40% reduction in tumor volume compared to the vehicle group across a variety of human cancer cell lines. nih.gov Statistically significant tumor progression reduction was observed in several models, including HT-29 (colon), SKOV-3 (ovarian), Cal-27 (head and neck), and Hs-695T (skin) tumors. nih.gov The effect on Cal-27 tumors was noted to be dose-dependent. nih.gov Previous studies had also shown its dose-dependent antineoplastic effect on pancreatic cancer cell lines and in xenograft models derived from patient tissues. nih.gov
Another class of analogs, N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amines, which act as aurora kinase inhibitors, also showed anticancer activity in preliminary in vivo assessments. nih.gov The lead compound from this series, CYC116, was found to be orally bioavailable and possessed anticancer activity, eventually progressing to phase I clinical evaluation. nih.gov
In the context of infectious diseases, the in vivo efficacy of the antiviral compound N-(4-(3-((4-cyanophenyl)amino)phenyl)thiazol-2-yl)-2-(methylthio)nicotinamide was studied in a mouse model of CHIKV infection. nih.gov For antimalarial activity, compounds were tested against Plasmodium berghei infections in mice, demonstrating excellent activity and potential for long-term protection after oral administration. nih.gov Anticonvulsant studies also utilized mouse models, specifically the MES and PTZ-induced seizure models, to confirm the in vivo activity of synthesized thiazole derivatives. researchgate.netbiointerfaceresearch.comnih.gov
Table 3: Efficacy of GP-2250 in Human Cancer Xenograft Mouse Models nih.gov This table is interactive. You can sort and filter the data.
| Cancer Cell Line | Tumor Type | Treatment Groups with Significant Reduction in Tumor Progression |
|---|---|---|
| HT-29 | Colon | GP-2250 500 mg/kg and 1000 mg/kg |
| SKOV-3 | Ovarian | All GP-2250 treatment groups |
| Cal-27 | Head and Neck | GP-2250 1000 mg/kg |
| Hs-695T | Skin | GP-2250 250 mg/kg and 1000 mg/kg |
Derivatization, Analog Synthesis, and Hybrid Compounds of 5 4 Bromo 2 Methylphenyl Thiazol 2 Amine
Synthesis of Schiff Bases Derived from 5-(4-Bromo-2-methylphenyl)thiazol-2-amine
Schiff bases, or azomethines, are synthesized through the condensation reaction of the primary amino group of this compound with various aldehydes and ketones. This reaction is typically acid-catalyzed and involves the formation of a carbon-nitrogen double bond. The resulting imine derivatives have been a focal point of research due to their broad spectrum of pharmacological activities.
The synthesis generally involves refluxing equimolar amounts of the parent aminothiazole with a selected aromatic or heterocyclic aldehyde in a suitable solvent, such as ethanol. ekb.egnih.gov The reaction progress can be monitored by thin-layer chromatography. The resulting Schiff bases often precipitate from the solution upon cooling and can be purified by recrystallization. nih.gov
A variety of substituted benzaldehydes have been employed to create a library of Schiff bases. These substitutions on the aldehyde's aromatic ring can significantly influence the biological activity of the final compound. For instance, derivatives have been synthesized using aldehydes like 4-methoxybenzaldehyde (B44291) and 3,4,5-trimethoxybenzaldehyde. mdpi.com The general synthetic route is a testament to the versatility of the 2-aminothiazole (B372263) core in generating diverse molecular architectures.
| Reactant 1 | Reactant 2 (Aldehyde) | Resulting Schiff Base Type | General Reaction Conditions |
|---|---|---|---|
| This compound | Substituted Benzaldehydes | N-(substituted-benzylidene)-5-(4-bromo-2-methylphenyl)thiazol-2-amine | Reflux in ethanol, acid catalysis |
| This compound | Heterocyclic Aldehydes | N-(heterocyclic-methylene)-5-(4-bromo-2-methylphenyl)thiazol-2-amine | Reflux in ethanol, acid catalysis |
Amide and Acyl Derivatives of the 2-Amino Group
The 2-amino group of this compound is readily acylated to form a range of amide and acyl derivatives. These modifications are of significant interest as they can alter the electronic properties and steric hindrance around the amino group, which in turn can modulate biological activity. The acylation is typically achieved by reacting the aminothiazole with acyl halides or acid anhydrides in the presence of a base, such as pyridine, to neutralize the hydrogen halide formed during the reaction. mdpi.com
For instance, treatment with acetic anhydride (B1165640) can yield the corresponding N-acetylated product. mdpi.com Similarly, reactions with various substituted acid chlorides can introduce a wide array of functionalities. These reactions highlight the nucleophilic character of the exocyclic amino group, allowing for the creation of compounds with potentially enhanced therapeutic properties.
Research has shown that the nature of the acyl group can have a profound impact on the biological profile of the resulting molecule. For example, the introduction of non-aromatic acyl side chains has been explored to improve properties like aqueous solubility and reduce metabolic liabilities. nih.gov
| Acylating Agent | Resulting Derivative Type | General Reaction Conditions |
|---|---|---|
| Acid Halides (e.g., Acetyl chloride) | N-Acyl-5-(4-bromo-2-methylphenyl)thiazol-2-amine | Dry pyridine, room temperature or gentle heating |
| Acid Anhydrides (e.g., Acetic anhydride) | N-Acyl-5-(4-bromo-2-methylphenyl)thiazol-2-amine | Solvent-free or in a suitable solvent |
| Carboxylic Acids | N-Acyl-5-(4-bromo-2-methylphenyl)thiazol-2-amine | Presence of a coupling agent (e.g., BOP reagent) |
Formation of Fused Heterocyclic Systems (e.g., Imidazo[2,1-b]thiazoles, Thiazolidinones, Pyrimidine (B1678525) Hybrids)
The versatile reactivity of the 2-aminothiazole scaffold allows for its use as a building block in the synthesis of various fused heterocyclic systems. These complex structures often exhibit unique biological activities.
Imidazo[2,1-b]thiazoles: This fused bicyclic system can be synthesized from 2-aminothiazole derivatives through cyclization reactions. A common method involves the reaction of the aminothiazole with α-haloketones. mdpi.comnih.gov The reaction proceeds via initial N-alkylation of the endocyclic nitrogen of the thiazole (B1198619) ring, followed by intramolecular condensation to form the imidazole (B134444) ring. These compounds have been investigated for a range of biological activities, including antitubercular and antifungal properties. connectjournals.com
Thiazolidinones: These four-membered heterocyclic rings can be synthesized from Schiff bases derived from 2-aminothiazoles. The Schiff base is reacted with thioglycolic acid in a cyclocondensation reaction. mdpi.comnih.gov Thiazolidinone derivatives are known to possess a wide array of pharmacological properties.
Pyrimidine Hybrids: The 2-aminothiazole nucleus can be incorporated into pyrimidine-containing hybrid molecules. For instance, the amino group can react with suitable pyrimidine precursors to form thiazolyl-pyrimidine derivatives. The synthesis of such hybrids is driven by the aim of combining the biological activities of both heterocyclic systems. rsc.orgmdpi.com
Design and Synthesis of Hybrid Molecules Incorporating Other Bioactive Scaffolds
The concept of molecular hybridization, which involves covalently linking two or more pharmacophores, is a promising strategy in drug discovery to develop compounds with improved affinity, efficacy, and a broader biological spectrum. The this compound scaffold has been utilized in the design and synthesis of such hybrid molecules.
One approach involves the synthesis of hybrid compounds containing both benzofuroxan (B160326) and aminothiazole moieties. mdpi.comnih.gov These hybrids can be synthesized via an aromatic nucleophilic substitution reaction between a suitable benzofuroxan derivative and the aminothiazole. mdpi.com Such hybrid molecules have been evaluated for their anticancer activity. mdpi.comnih.gov
Another strategy involves the creation of hybrids with other heterocyclic systems known for their biological relevance, such as quinolones or coumarins. mdpi.commdpi.com The synthesis of these hybrids often involves multi-step reaction sequences, where the aminothiazole is derivatized to introduce a reactive handle for subsequent coupling with the other bioactive scaffold.
Evaluation of Novel Analogs for Enhanced Potency, Selectivity, and Biological Spectrum
The synthesis of novel analogs of this compound is followed by rigorous biological evaluation to assess their potential as therapeutic agents. This evaluation typically involves in vitro screening against a panel of relevant biological targets.
For instance, if the parent compound shows anticancer activity, its derivatives are often tested against a variety of cancer cell lines to determine their potency (e.g., IC50 values) and selectivity. nih.govconsensus.app Structure-activity relationship (SAR) studies are then conducted to understand how different chemical modifications influence the biological activity. These studies are crucial for identifying key structural features responsible for the observed potency and for guiding the design of more effective analogs. acs.orgnih.gov
The biological spectrum of the novel analogs is also explored. For example, compounds designed as anticancer agents might also be screened for their antimicrobial or anti-inflammatory properties to identify any potential polypharmacology. nih.govresearchgate.net The ultimate goal of this iterative process of synthesis and evaluation is to develop novel compounds with enhanced potency, improved selectivity towards the desired target, and a favorable biological profile.
Conclusions and Future Research Directions
Summary of Key Findings Regarding 5-(4-Bromo-2-methylphenyl)thiazol-2-amine Research
To date, dedicated research focused exclusively on this compound is in its nascent stages. However, the existing body of literature on structurally related 2-aminothiazole (B372263) derivatives provides a strong foundation for predicting its potential. Key findings from analogous compounds suggest that the presence of a substituted phenyl ring at the 5-position of the thiazole (B1198619) core is crucial for various biological activities, including antimicrobial and anticancer effects. nih.gov The bromine and methyl substituents on the phenyl ring of the target compound are of particular interest, as these groups can significantly influence the molecule's lipophilicity, electronic properties, and steric interactions with biological targets, thereby modulating its efficacy and selectivity.
Potential as a Lead Compound for Further Chemical and Biological Optimization
This compound represents a promising lead compound for several reasons. Its synthetic accessibility, likely through established routes for 2-aminothiazole synthesis, makes it an attractive starting point for medicinal chemistry campaigns. mdpi.com The core structure presents multiple sites for chemical modification, allowing for the systematic optimization of its pharmacokinetic and pharmacodynamic properties. The inherent biological activity of the 2-aminothiazole scaffold, coupled with the unique electronic and steric contributions of the 4-bromo-2-methylphenyl moiety, suggests a high probability of identifying potent and selective modulators of various biological targets.
Future Avenues for Structural Modification and Library Synthesis
The systematic structural modification of this compound is a critical next step in exploring its therapeutic potential. A focused library synthesis approach can be employed to probe the structure-activity relationships (SAR) and structure-property relationships (SPR).
Key areas for modification include:
Modification of the 2-amino group: Acylation, alkylation, and the formation of Schiff bases can lead to derivatives with altered solubility, membrane permeability, and target-binding affinities. nih.gov
Substitution on the phenyl ring: Exploration of different halogen substitutions, as well as the introduction of electron-donating or electron-withdrawing groups, can fine-tune the electronic properties of the molecule.
Modification of the thiazole ring: While more synthetically challenging, modifications at the 4-position of the thiazole ring could be explored to further optimize biological activity.
An example of a targeted library synthesis is presented in the table below:
| Modification Site | Proposed Modifications | Rationale |
| 2-Amino Group | Acetylation, Benzoylation, Sulfonylation | Modulate hydrogen bonding capacity and lipophilicity. |
| Phenyl Ring (Bromo position) | Replacement with Cl, F, I | Investigate the effect of halogen size and electronegativity. |
| Phenyl Ring (Methyl position) | Replacement with Ethyl, Propyl, Methoxy | Probe steric and electronic effects at this position. |
Advanced Mechanistic Studies at the Molecular Level
To understand how this compound and its analogs exert their biological effects, detailed mechanistic studies at the molecular level are imperative. Techniques such as X-ray co-crystallography can provide atomic-level insights into the binding interactions between the compounds and their biological targets. This information is invaluable for structure-based drug design. Furthermore, detailed kinetic analysis can elucidate the mechanism of action, determining whether the compounds act as competitive, non-competitive, or uncompetitive inhibitors, and providing key parameters such as Ki values.
Exploration of New Biological Targets and Therapeutic Applications (Pre-clinical)
While initial research may focus on established activities of 2-aminothiazoles, such as antimicrobial and anticancer effects, a broader screening approach is warranted to uncover novel therapeutic applications. rasayanjournal.co.in High-throughput screening against a diverse panel of biological targets, including enzymes, receptors, and ion channels, could reveal unexpected activities. Promising hits from these screens would then be validated in secondary assays and progressed into pre-clinical models of disease to assess their in vivo efficacy. The structural features of this compound suggest potential applications in areas such as neurodegenerative diseases, inflammatory disorders, and metabolic diseases.
Integration of Computational and Experimental Approaches for Rational Design of Improved Analogs
A synergistic approach that combines computational modeling with experimental validation will be crucial for the efficient and rational design of improved analogs. nih.gov Molecular docking and molecular dynamics simulations can be used to predict the binding modes of newly designed compounds and to prioritize synthetic efforts. Quantitative structure-activity relationship (QSAR) studies can help to build predictive models that correlate structural features with biological activity. This iterative cycle of design, synthesis, and testing will accelerate the optimization process and increase the likelihood of identifying clinical candidates.
Q & A
Basic Research Questions
Q. What are the typical synthetic routes for preparing 5-(4-Bromo-2-methylphenyl)thiazol-2-amine, and how can purity be optimized?
- Methodology : The compound can be synthesized via a multi-step approach. First, bromination of the precursor 4-methylphenylthiazole introduces the bromine substituent. Subsequent coupling reactions, such as Suzuki-Miyaura cross-coupling, may be employed to attach the thiazol-2-amine group. Purification via flash chromatography (e.g., 30% EtOAc/hexanes) and recrystallization improves purity . Yield optimization requires controlled stoichiometry of reagents (e.g., K₂CO₃ as a base) and inert reaction conditions to prevent oxidation .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodology :
- ¹H NMR : Analyze aromatic proton environments (e.g., δ 7.45–7.51 ppm for bromophenyl protons, δ 2.35 ppm for methyl groups) .
- Mass Spectrometry : Confirm molecular weight (e.g., [M+H]⁺ peak at m/z 269.0 for C₁₀H₉BrN₂S).
- X-ray Crystallography : Resolve crystal packing and dihedral angles between aromatic rings using SHELX software for refinement .
Q. What are the common side reactions during synthesis, and how can they be mitigated?
- Methodology : Competing nucleophilic substitution at the bromine site or oxidation of the thiazole ring may occur. Use anhydrous solvents (e.g., DCM) and low temperatures to suppress side reactions. Adding catalytic HBr (0.1 mL) during bromination steps improves regioselectivity .
Advanced Research Questions
Q. How can computational modeling predict the bioactivity of this compound against specific molecular targets?
- Methodology : Employ density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and electrostatic potential maps. These parameters correlate with inhibitory efficiency, as seen in studies of similar thiazole derivatives (e.g., corrosion inhibitors ). Molecular docking (AutoDock Vina) can simulate interactions with enzymes like cytochrome P450 or bacterial DNA gyrase .
Q. What experimental strategies resolve contradictions in reported bioactivity data (e.g., antimicrobial vs. anticancer effects)?
- Methodology :
- Dose-Response Studies : Test across a range of concentrations (e.g., 0.1–100 µM) to identify threshold effects.
- Target-Specific Assays : Use β-lactamase inhibition assays for antimicrobial activity and MTT assays for cytotoxicity .
- Control Experiments : Compare with structurally analogous compounds (e.g., 5-(5-methylpyrazin-2-yl)thiazol-2-amine) to isolate substituent effects .
Q. How can reaction conditions be optimized to address low yields in large-scale synthesis?
- Methodology :
- Continuous Flow Synthesis : Enhances heat/mass transfer and reduces side product formation .
- Catalyst Screening : Test palladium catalysts (e.g., Pd(PPh₃)₄) for coupling efficiency.
- DoE (Design of Experiments) : Statistically optimize parameters like temperature (60–120°C), solvent polarity (DMF vs. THF), and reaction time (6–48 h) .
Data Analysis & Mechanistic Questions
Q. What intermolecular interactions stabilize the crystal structure of this compound?
- Methodology : Analyze X-ray data for π-π stacking (3.75 Å between thiazole and phenyl rings) and C–H⋯Br hydrogen bonds. SHELXL refinement reveals envelope conformations in heterocyclic rings, influencing packing motifs .
Q. How does the methyl group at the 2-methylphenyl position influence electronic properties?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
